Ditert-butyl 2-methyl-5-oxopyrrolidine-1,2-dicarboxylate

Peptide Synthesis Chiral Building Blocks Stereochemical Integrity

Standard pyroglutamate esters suffer from C2 epimerization during alkylation, compromising diastereoselectivity and yield. This α-methyl variant eliminates the acidic α-proton via a quaternary C2 center, permanently locking conformation and enabling racemization-free enolate chemistry at C3/C4. - Quaternary C2 center prevents undesired dialkylation; no stringent low-temperature control required. - Dual tert-butyl esters enable orthogonal deprotection strategies vs. methyl/benzyl esters. - Supplied as a powder (≥95% purity); recommended storage at 4°C; ships ambient. Ideal for synthesizing rigid peptidomimetics and 2,2-disubstituted pyrrolidine natural products with enhanced proteolytic stability.

Molecular Formula C15H25NO5
Molecular Weight 299.367
CAS No. 1352745-78-8
Cat. No. B2616468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDitert-butyl 2-methyl-5-oxopyrrolidine-1,2-dicarboxylate
CAS1352745-78-8
Molecular FormulaC15H25NO5
Molecular Weight299.367
Structural Identifiers
SMILESCC1(CCC(=O)N1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
InChIInChI=1S/C15H25NO5/c1-13(2,3)20-11(18)15(7)9-8-10(17)16(15)12(19)21-14(4,5)6/h8-9H2,1-7H3
InChIKeyORKNGPXCDFIMEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ditert-butyl 2-methyl-5-oxopyrrolidine-1,2-dicarboxylate Overview


Ditert-butyl 2-methyl-5-oxopyrrolidine-1,2-dicarboxylate (CAS 1352745-78-8) is a racemic, fully protected α-methyl pyroglutamic acid derivative. It belongs to the class of N-Boc-5-oxopyrrolidine-2-carboxylic acid esters, which are widely employed as chiral building blocks and intermediates in medicinal chemistry and peptide synthesis [1]. The compound features a quaternary carbon at the C2 position due to the α-methyl group, which introduces significant steric hindrance. It is supplied as a powder with a minimum purity of 95% and is recommended for storage at 4°C .

Why Generic Pyroglutamate Analogs Cannot Substitute


Generic substitution within the pyroglutamate ester family is ill-advised due to the drastic impact of the C2 α-methyl substituent on molecular conformation and reactivity. The quaternary C2 center in this compound eliminates the acidic α-proton present in standard pyroglutamate esters [1], thereby preventing racemization and fundamentally altering enolate reactivity. This steric and electronic modulation directly impacts diastereoselectivity in subsequent synthetic steps, a critical factor not addressed by unsubstituted analogs like di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate. Additionally, the dual tert-butyl ester protection offers orthogonal lability to other common esters (e.g., methyl), enabling selective deprotection strategies essential in complex syntheses .

Key Differentiation Evidence


C2 Racemization Risk Elimination

The target compound's defining feature is the quaternary C2 carbon, which lacks the acidic α-proton found in common N-Boc-pyroglutamate diesters. This structural modification eliminates the risk of base-catalyzed racemization, a known degradation pathway for chiral 5-oxopyrrolidine-2-carboxylates [1]. This represents a fundamental stability advantage for processes requiring basic conditions or prolonged storage in solution.

Peptide Synthesis Chiral Building Blocks Stereochemical Integrity

Orthogonal Deprotection Selectivity

The compound features two tert-butyl-based protecting groups: a Boc group on the nitrogen and a tert-butyl ester on the carboxylic acid. Both are cleavable by acid (e.g., TFA), but the tert-butyl ester shows greater stability to catalytic hydrogenation and basic hydrolysis compared to methyl or benzyl ester analogs . This orthogonal stability facilitates selective C-terminal deprotection in the presence of other sensitive functionalities.

Protecting Group Strategy Orthogonal Chemistry Solid-Phase Synthesis

Thorpe-Ingold Cyclization Rate Enhancement

The geminal dimethyl substitution at the C2 position accelerates ring-closing reactions via the Thorpe-Ingold effect, a validated phenomenon where alkyl substituents on a chain increase the population of the reactive conformer [1]. This predicts faster cyclization rates and higher yields in macrocyclization or lactamization reactions compared to the unsubstituted analog.

Medicinal Chemistry Conformational Restriction Lactam Formation

Optimal Procurement Scenarios


Conformationally Constrained Peptide Mimetics

The compound serves as an ideal precursor for α,α-disubstituted pyroglutamic acid derivatives, which are crucial for inducing turn conformations in peptide chains [1]. Its steric profile permanently locks the backbone dihedral angles, a property essential for creating rigid peptidomimetics with enhanced proteolytic stability and target affinity.

Bioactive Pyrrolidine Alkaloid Intermediate

The fully protected lactam core allows for selective enolate alkylation at the unsubstituted C3 and C4 positions, a key step in synthesizing 2,2-disubstituted pyrrolidine natural products. The absence of an acidic C2-proton prevents undesired dialkylation and eliminates the need for stringent low-temperature control during alkylation [1].

Industrial Plasticizer Development

Based on early structure-activity relationship studies, 2-methyl-5-oxopyrrolidine-2-carboxylic esters exhibit promising plasticizer properties for polyvinyl chloride (PVC) and polystyrene [1]. The di-tert-butyl ester variant, with its higher molecular weight and hydrophobicity, is a candidate for migration-resistant plasticizer formulations requiring enhanced thermal stability.

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